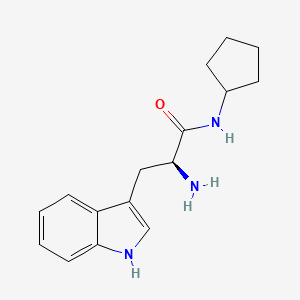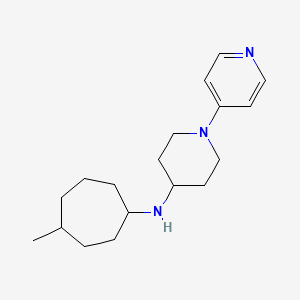![molecular formula C11H21N3O2 B6633131 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Mechanism of Action
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by binding to and activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, which activate other immune cells and ultimately result in the destruction of cancer cells. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the formation of new blood vessels that feed tumors, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and TNF-alpha, which play a key role in the immune response to cancer. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the production of angiogenic factors, which are necessary for the formation of new blood vessels that feed tumors.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one is its ability to induce a strong immune response against cancer cells. This makes it a promising candidate for combination therapy with other cancer treatments such as chemotherapy and radiation therapy. However, 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has also been shown to have limited efficacy in some tumor types and can cause side effects such as fever and hypotension.
Future Directions
There are several future directions for research on 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. One area of interest is the development of more potent and selective STING agonists that can overcome the limitations of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one treatment. Finally, there is interest in combining 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one with other cancer treatments to enhance its anti-tumor effects.
Synthesis Methods
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one can be synthesized using a multi-step process starting with 2,3-dimethyl-2-butene-1,4-diol. The synthesis involves several chemical reactions including oxidation, cyclization, and amidation. The final product is a white powder that is soluble in water and organic solvents.
Scientific Research Applications
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
1-[2-[(2,3-dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9-11(2,3-8-16-9)13-5-7-14-6-4-12-10(14)15/h9,13H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWNDFCRBHEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


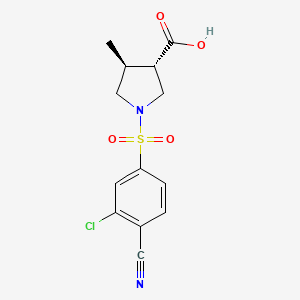
![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)

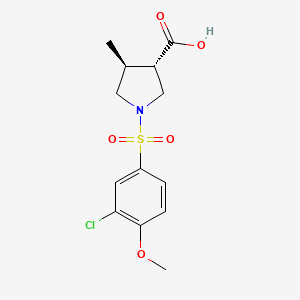
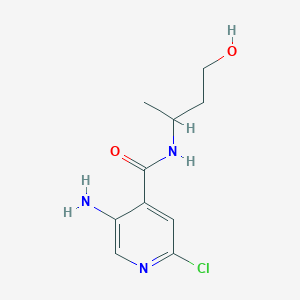
![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

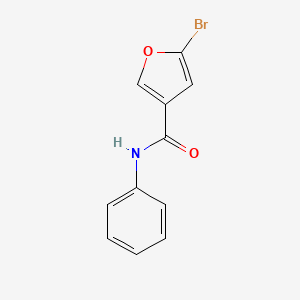
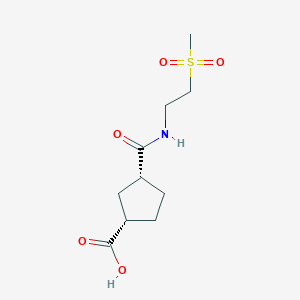
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
